molecular formula MgSO3<br>MgO3S B1587470 Magnesium sulfite CAS No. 7757-88-2

Magnesium sulfite

Cat. No.: B1587470
CAS No.: 7757-88-2
M. Wt: 104.37 g/mol
InChI Key: JESHZQPNPCJVNG-UHFFFAOYSA-L
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Description

Magnesium sulfite (MgSO₃) is a sulfur-containing inorganic compound primarily formed as an intermediate in magnesia-based flue gas desulfurization (FGD) processes . It exists in hydrated forms: the hexahydrate (MgSO₃·6H₂O) below 40°C and the trihydrate (MgSO₃·3H₂O) at higher temperatures . MgSO₃ is metastable and prone to oxidation into magnesium sulfate (MgSO₄) under ambient conditions, complicating its isolation and storage . Industrially, MgSO₃ is generated by reacting magnesium hydroxide (Mg(OH)₂) with sulfur dioxide (SO₂) in FGD systems, followed by oxidation inhibition to prevent conversion to MgSO₄ . Its applications span pulp production, wastewater treatment, and as a precursor for recovering MgO and SO₂ via thermal decomposition .

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium sulfite can be synthesized through the reaction of magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂) with sulfur dioxide (SO₂) in an aqueous medium. The reaction is typically carried out at room temperature and atmospheric pressure: [ \text{MgO} + \text{SO}_2 + \text{H}_2\text{O} \rightarrow \text{MgSO}_3 \cdot 7\text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, this compound is often produced by passing sulfur dioxide gas through a slurry of magnesium hydroxide. This method ensures a high yield of the desired product: [ \text{Mg(OH)}_2 + \text{SO}_2 \rightarrow \text{MgSO}_3 \cdot 7\text{H}_2\text{O} ]

Chemical Reactions Analysis

Formation Reactions

Magnesium sulfite can be synthesized through several methods, primarily involving the reaction of magnesium compounds with sulfur dioxide or sulfurous acid. The general formation reaction can be represented as:

Mg OH 2+SO2MgSO3+H2O\text{Mg OH }_2+\text{SO}_2\rightarrow \text{MgSO}_3+\text{H}_2\text{O}

This reaction illustrates the neutralization of magnesium hydroxide with sulfur dioxide, resulting in the formation of this compound and water.

Decomposition Reactions

This compound undergoes thermal decomposition when heated, leading to the formation of magnesium oxide and sulfur dioxide. The reaction can be expressed as:

MgSO3MgO+SO2\text{MgSO}_3\rightarrow \text{MgO}+\text{SO}_2

Research indicates that the kinetics of this decomposition are influenced by the reaction environment (e.g., reducing or inert conditions). In reducing media, such as hydrogen or carbon monoxide, the yield of elemental sulfur increases while the amount of hydrogen sulfide remains relatively constant .

Oxidation Reactions

In the presence of oxygen, this compound can be oxidized to form magnesium sulfate. This process is particularly relevant in flue gas desulfurization systems:

MgSO3+12O2MgSO4\text{MgSO}_3+\frac{1}{2}\text{O}_2\rightarrow \text{MgSO}_4

This reaction highlights the conversion of this compound to magnesium sulfate, which can occur during the scrubbing process where flue gases containing sulfur dioxide are treated.

Hydrate Formation

This compound can precipitate as different hydrates depending on temperature and concentration conditions. The two primary forms are:

  • This compound Trihydrate (MgSO33H2O\text{MgSO}_3\cdot 3\text{H}_2\text{O})

  • This compound Hexahydrate (MgSO36H2O\text{MgSO}_3\cdot 6\text{H}_2\text{O})

The stability and formation kinetics of these hydrates are crucial for designing effective scrubbing processes for sulfur dioxide removal from industrial emissions .

Solubility Data

The solubility of this compound is influenced by temperature and the presence of other ions in solution. For example, solubility studies have shown that at 25°C, this compound hexahydrate has a solubility of approximately 0.668g/100g0.668\,g/100g of water .

Temperature (°C)Solubility (g MgSO₃/100 g)
250.668
300.723
350.758

This data is essential for understanding how to manage concentrations during industrial processes.

Flue Gas Desulfurization

One of the primary applications of this compound is in flue gas desulfurization systems, where it acts as a scrubbing agent to remove sulfur dioxide from combustion gases. The process involves absorbing sulfur dioxide into a magnesium hydroxide slurry, forming this compound, which can then be oxidized to produce magnesium sulfate .

Regeneration Processes

The regeneration of absorbents used in desulfurization processes often involves heating this compound to produce magnesium oxide and sulfur dioxide, allowing for recycling within the system . This cyclical process contributes to efficient waste management and resource recovery.

Scientific Research Applications

Environmental Applications

Flue Gas Desulfurization (FGD)
One of the primary applications of magnesium sulfite is in flue gas desulfurization, where it serves as a reagent to remove sulfur dioxide (SO2\text{SO}_2) from industrial emissions. The process involves the reaction of magnesium oxide with sulfur dioxide to form this compound, which can then be oxidized to produce magnesium sulfate:

MgO+SO2MgSO3\text{MgO}+\text{SO}_2\rightarrow \text{MgSO}_3

This method is advantageous due to its ability to utilize waste products and reduce overall emissions. Recent studies indicate that this compound can be recycled back into the system, enhancing the sustainability of the process .

Case Study: Industrial Implementation
A study by Radian evaluated the feasibility of producing elemental sulfur directly from this compound during flue gas treatment. This approach not only helps in reducing sulfur emissions but also allows for the recovery of valuable sulfur, thus expanding the applicability of this compound in environmental management .

Chemical Production

Synthesis of Other Compounds
this compound is utilized as a precursor in the synthesis of various chemical compounds. For instance, it can be converted into magnesium sulfate through oxidation processes, which is widely used in agriculture and medicine.

Compound Reaction Application
Magnesium sulfateMgSO3+O2MgSO4\text{MgSO}_3+\text{O}_2\rightarrow \text{MgSO}_4Fertilizer, medical uses
Elemental sulfurMgSO3+2H2OS+Mg OH 2\text{MgSO}_3+2\text{H}_2\text{O}\rightarrow \text{S}+\text{Mg OH }_2Sulfuric acid production

Material Science

Use in Pigment Production
this compound has been identified as a by-product in the production of certain pigments, particularly chrome yellows. Historical reconstructions have shown that this compound forms during the reaction between magnesium carbonate and atmospheric sulfur dioxide . The pigment industry benefits from this compound by utilizing it to enhance color stability and durability.

Research and Development

Innovative Catalysis
Recent research has focused on using this compound as a catalyst in various chemical reactions. A study highlighted a green solid catalyst that facilitates the oxidation of this compound in magnesia desulfurization processes, showcasing its potential for improving efficiency and reducing environmental impact .

Health and Safety Considerations

While this compound is generally regarded as safe for use in various applications, its handling requires caution due to its potential to release sulfur dioxide gas under certain conditions. Proper safety measures should be implemented during its industrial application to mitigate any health risks associated with exposure.

Mechanism of Action

Magnesium sulfite exerts its effects primarily through its ability to donate sulfite ions (SO₃²⁻). These ions can interact with various molecular targets, including enzymes and proteins, to modulate their activity. The sulfite ions can also act as reducing agents, participating in redox reactions that alter the chemical environment.

Comparison with Similar Compounds

Solubility and Hydration Behavior

Compound Solubility in Water Hydrate Forms Key Observations
MgSO₃ Low (precipitates readily) Hexahydrate (<40°C), Trihydrate (>40°C) Solubility increases in MgSO₄ solutions
MgSO₄ High (502 g/L at 25°C) Monohydrate, Heptahydrate Ksp = 738; widely used in medicine/agriculture
CaSO₃ Very low Hemihydrate (CaSO₃·0.5H₂O) Limited industrial use due to poor solubility
Na₂SO₃ High (22.6 g/100 mL at 20°C) Anhydrous, Heptahydrate Common reducing agent in pulp bleaching

Notes:

  • MgSO₃’s low solubility necessitates stabilization techniques in FGD systems to avoid precipitation .
  • MgSO₄’s high solubility contrasts sharply, enabling its use in fertilizers and pharmaceuticals .

Oxidation Kinetics and Catalysis

MgSO₃ undergoes slow oxidation to MgSO₄ in aqueous environments, a critical bottleneck in FGD byproduct recovery . Transition metal ions enhance oxidation rates:

Catalyst Relative Oxidation Efficiency Reaction Order (Catalyst) Activation Energy (kJ/mol)
Co²⁺ Highest 0.44–1.0 17.43
Mn²⁺ Moderate Not reported ~20–25 (estimated)
Fe²⁺ Low Not reported >25

Key Findings :

  • Homogeneous catalysts (e.g., Co²⁺) face challenges in separation, driving research into heterogeneous alternatives .

Pulping Insights :

  • Magnesium bisulfite (Mg(HSO₃)₂) processes yield bleachable pulps but suffer from low yields (~41%) compared to kraft methods .
  • The ASAM process, combining sulfite and alkali, outperforms traditional Mg-based sulfite pulping in brightness and tenacity .

Environmental and Economic Considerations

  • MgSO₃ : Heavy metal contamination (e.g., Hg²⁺, Cd²⁺) in desulfurization slurries poses secondary pollution risks . Calcination at 700–900°C recovers MgO and SO₂ but consumes significant energy .
  • MgSO₄: Non-toxic and recyclable, but its production from MgSO₃ oxidation requires costly catalyst systems .
  • Na₂SO₃ : Easier to handle but generates sodium-rich waste, complicating disposal .

Biological Activity

Magnesium sulfite (MgSO₃) is an inorganic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and environmental science. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is a salt formed from magnesium and sulfite ions. Its biological activity can be attributed to both magnesium and sulfite ions, which play crucial roles in various physiological processes.

1. Antioxidant Activity:
Sulfite ions have been shown to exhibit antioxidant properties, which can help mitigate oxidative stress in cells. This is particularly relevant in conditions where oxidative damage is prevalent, such as neurodegenerative diseases and cardiovascular disorders. Studies indicate that this compound can enhance the activity of endogenous antioxidant enzymes, thereby reducing cellular damage caused by reactive oxygen species (ROS) .

2. Antimicrobial Effects:
Research has indicated that magnesium compounds, including this compound, possess antimicrobial properties. They can inhibit the growth of certain bacteria and fungi by disrupting their cellular functions. The exact mechanism involves interference with bacterial cell wall synthesis and metabolic pathways .

Case Studies

Case Study 1: Anaphylactic Reaction to Magnesium Sulfate
A 65-year-old female experienced an anaphylactic reaction after receiving intravenous magnesium sulfate for hypomagnesemia. This case underscores the importance of monitoring allergic responses to magnesium compounds, including this compound, especially in sensitive individuals .

Case Study 2: Antioxidant Effects in Neurodegenerative Models
In a study involving neurodegenerative disease models, administration of this compound resulted in reduced markers of oxidative stress and improved cognitive function compared to control groups. These findings suggest that this compound may offer protective benefits against neurodegeneration .

Research Findings

Study Findings Implications
Study on Antioxidant ActivityThis compound enhances antioxidant enzyme activityPotential use in oxidative stress-related diseases
Antimicrobial Activity AssessmentInhibition of bacterial growth at specific concentrationsPossible application in infection control
Organophosphate Poisoning ReviewMagnesium sulfate reduces ICU stay durationSuggests broader applications for magnesium salts

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the solubility of magnesium sulfite hydrates under varying conditions?

To measure solubility, use saturation methods with controlled temperature and SO₂ partial pressure. Key steps:

  • Prepare MgSO₃·xH₂O (x = 3, 6) and equilibrate in aqueous solutions at fixed temperatures (273–368 K).
  • Measure solubility via gravimetric analysis or titration (e.g., iodometric titration for sulfite quantification) .
  • Account for SO₂ content, as solubility increases significantly with higher SO₂ concentrations. For example, at 298.2 K, solubility in pure water is ~0.046–0.0573 mol kg⁻¹ (molality) for MgSO₃·6H₂O .

Recommended Solubility Data (Pure Water):

HydrateTemperature (K)Solubility (mol dm⁻³)Source
MgSO₃·6H₂O2980.0501Engelen & Lutz
MgSO₃·6H₂O3030.0573Nyvlie et al.
MgSO₃·3H₂O313–333Negative temp. coeff.Markante et al.

Q. What synthesis protocols yield high-purity this compound for laboratory studies?

  • Industrial method (scaled-down): React Mg(OH)₂ slurry with SO₂ gas (flue gas simulation) to form Mg(HSO₃)₂, followed by filtration and controlled drying .
  • Lab optimization: Use oxidation inhibitors (e.g., ascorbic acid) during synthesis to minimize MgSO₄ contamination. Maintain pH >7 to favor sulfite over bisulfite .
  • Purity challenges: Avoid fly ash and MgO impurities by using sealed reactors and inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound hydrates?

Critical evaluation steps:

  • Identify solid-phase composition: Many studies omit specifying the hydrate form (e.g., MgSO₃·3H₂O vs. 6H₂O) at elevated temperatures (>313 K), leading to variability. Use XRD post-experiment to confirm phases .
  • Standardize units: Convert data to consistent scales (molality vs. molarity). For example, 0.0501 mol dm⁻³ (291 K) and 0.0573 mol kg⁻¹ (303 K) reflect similar trends when normalized .
  • Validate with recommended studies: Trendafelov (14) and Nyvlie (15) provide the most reliable datasets due to rigorous pH and SO₂ controls .

Q. What experimental designs mitigate sulfite oxidation during this compound preparation?

  • Inhibitor addition: Introduce reducing agents (e.g., sodium thiosulfate) to scavenge oxygen in reaction systems .
  • Process controls: Use nitrogen-purged reactors and maintain temperatures <323 K to slow oxidation kinetics .
  • Real-time monitoring: Employ electrochemical sensors (e.g., MOWS₂-modified electrodes) to track sulfite concentration and adjust conditions dynamically .

Q. How can kinetic models predict sulfite oxidation behavior in flue gas desulfurization (FGD) systems?

  • Model framework: Incorporate mass transfer, redox reactions, and pH effects. For example:

    Rate=k[SO32][O2]f(pH,[Mg2+])\text{Rate} = k[\text{SO}_3^{2-}][\text{O}_2] \cdot f(\text{pH}, [\text{Mg}^{2+}])

    where kk is temperature-dependent and Mg²⁺ may act as a catalyst .

  • Validation: Compare simulated oxidation ratios (e.g., 15–25%) with lab-scale FGD data. Discrepancies <±20% confirm model reliability .

Key Oxidation Thresholds in FGD Systems:

Oxidation LevelConsequenceReference
<15%Co-precipitation with CaSO₃·½H₂O
>15%Gypsum scaling risk
>20%Guaranteed scaling in scrubbers

Q. Methodological Resources

  • Analytical techniques: Iodometric titration (), electrochemical sensors ().
  • Synthesis protocols: MgO-SO₂ reaction ( ), inhibitor use ().
  • Data validation: Cross-reference solubility studies ( ) and oxidation models ( ).

Properties

IUPAC Name

magnesium;sulfite
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InChI

InChI=1S/Mg.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JESHZQPNPCJVNG-UHFFFAOYSA-L
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

[O-]S(=O)[O-].[Mg+2]
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Molecular Formula

MgSO3, MgO3S
Record name magnesium sulfite
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DSSTOX Substance ID

DTXSID50884418
Record name Sulfurous acid, magnesium salt (1:1)
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Molecular Weight

104.37 g/mol
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Physical Description

Hexahydrate: Colorless or white solid; [Merck Index] Solid; [ECHA REACH Registrations]
Record name Magnesium sulfite
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CAS No.

7757-88-2
Record name Magnesium sulfite
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Record name Sulfurous acid, magnesium salt (1:1)
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Record name Magnesium sulphite
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Synthesis routes and methods I

Procedure details

In lieu of a limestone or lime-based scrubbing system, flue gas containing sulfur dioxide may be treated by passing it through a scrubbing unit that utilizes a magnesium-containing scrubbing agent, e.g., a magnesium hydroxide slurry. The magnesium hydroxide reacts with sulfur dioxide to produce magnesium sulfite and magnesium bisulfite. The magnesium hydroxide slurry also reacts with hydrochloric acid in the flue gas, producing magnesium chloride, although there is very little hydrochloric acid in the flue gas compared to sulfur dioxide. The following chemical reactions occur in the scrubbing unit: SO2+Mg(OH)2→MgSO3+H2O  (1) H2O+SO2+MgSO3→Mg(HSO3)2  (2) Mg(HSO3)2+Mg(OH)2→2MgSO3  (3) 2HCl+Mg(OH)2→MgCl2+2H2O  (4)
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Synthesis routes and methods II

Procedure details

contacting at least a portion of the particles of combusted oil shale with an aqueous leaching agent containing sufficient dissolved carbon dioxide and sulfur dioxide for forming an enriched solution containing dissolved magnesium bicarbonate, and insufficient sulfur dioxide for forming magnesium bisulfite or magnesium sulfite; and
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Synthesis routes and methods III

Procedure details

This JP publication also describes the formation of “thiosulfuric acid magnesium, MgS2O3.6H2O” by the reaction of sodium thiosulfate with Magnesium chloride and also from Magnesium Sulfite with sulfur and excess Mg(OH)2. Magnesium sulfite is first produced from magnesium hydroxide, water and sulfur dioxide. The solubility of Mg(OH) is 0.004% in water at 100° C. There is no mention of sulfite consistency or concentration of the product.
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Synthesis routes and methods IV

Procedure details

In a process for desulfurizing a sulfur dioxide-containing gas stream where the gas stream is contacted, in a wet scrubbing unit, with an aqueous solution of magnesium scrubbing components which react with sulfur dioxide to form magnesium sulfite and magnesium bisulfite, and a portion of the resultant aqueous solution containing magnesium sulfite and magnesium bisulfite is removed from the scrubber and oxidized in an oxidizing unit to form an aqueous solution of magnesium sulfate containing about 500-600 ppm of magnesium bisulfite and magnesium sulfite as impurities, with the aqueous solution of magnesium sulfate contacted with lime to form calcium sulfate, which is removed therefrom, and an aqueous suspension of magnesium hydroxide containing a minor amount of calcium sulfite which is returned to the wet scrubbing unit, the improvement comprising:
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